molecular formula CH3O5P B613817 Foscarnet CAS No. 4428-95-9

Foscarnet

Cat. No.: B613817
CAS No.: 4428-95-9
M. Wt: 126.01 g/mol
InChI Key: ZJAOAACCNHFJAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Foscarnet can be synthesized through various chemical routes. One common method involves the reaction of phosphorous acid with formaldehyde under controlled conditions to yield phosphonomethanoic acid. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated as a sodium salt for medical use.

Chemical Reactions Analysis

Types of Reactions: Foscarnet undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives of this compound.

Scientific Research Applications

Foscarnet has a wide range of scientific research applications:

Comparison with Similar Compounds

    Ganciclovir: Another antiviral used to treat cytomegalovirus infections.

    Acyclovir: Used to treat herpes simplex virus infections.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

Comparison: Foscarnet is unique in its mechanism of action as a pyrophosphate analog, which allows it to inhibit viral DNA polymerases without requiring activation by viral kinases. This makes it effective against strains resistant to other antivirals like ganciclovir and acyclovir . Additionally, this compound does not require phosphorylation for activation, unlike ganciclovir and acyclovir, which need to be phosphorylated by viral thymidine kinase to become active.

Properties

CAS No.

4428-95-9

Molecular Formula

CH3O5P

Molecular Weight

126.01 g/mol

IUPAC Name

phosphonoformic acid

InChI

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)

InChI Key

ZJAOAACCNHFJAH-UHFFFAOYSA-N

SMILES

C(=O)(O)P(=O)(O)O

Canonical SMILES

C(=O)(O)P(=O)(O)O

melting_point

88.06 °C

physical_description

Solid

Related CAS

63585-09-1 (tri-hydrochloride salt)

solubility

Complete
1.68e+01 g/L

Synonyms

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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